

Technical Support Center: BMS-986094

Preclinical Data Translation

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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-986094**. The information provided is intended to address common challenges encountered during the translation of preclinical data to clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing cardiotoxicity in our long-term in vitro assays with **BMS-986094**, but this was not a major finding in initial non-clinical animal studies. Why is there a discrepancy?

A1: This is a known challenge with **BMS-986094**. The discrepancy between some preclinical animal models and human clinical outcomes is significant, as the drug was withdrawn from Phase 2 clinical trials due to unexpected cardiotoxicity in patients.^{[1][2][3]} Here are some potential reasons and troubleshooting considerations:

- **Species-Specific Cardiotoxicity:** **BMS-986094**'s cardiotoxic effects appear to be more pronounced in humans than in some animal models used in initial toxicology studies.^[4]
- **Chronic vs. Acute Dosing:** The cardiotoxicity of **BMS-986094** may only become apparent after long-term exposure.^[2] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that contractile dysfunction is observed after a minimum of 4 days of treatment.^{[1][2]}

- **In Vitro Model Selection:** The use of human-derived cells, such as hiPSC-CMs, has been more predictive of the clinical cardiotoxicity than some animal models.[1][2] If you are using non-human or non-cardiac cell lines, you may not observe the cardiotoxic phenotype.
- **Mechanism of Cardiotoxicity:** The cardiotoxicity is thought to be mediated by a decrease in calcium transient, leading to impaired contractility.[1][2][5] Assays that specifically measure calcium handling in cardiomyocytes may be more sensitive in detecting the effects of **BMS-986094**.

Q2: Our experiments are showing conflicting results regarding **BMS-986094**-induced mitochondrial toxicity. Is **BMS-986094** a direct mitochondrial toxicant?

A2: Based on current research, **BMS-986094** is not considered a direct mitochondrial toxicant. [6][7] Here's a summary of the findings and what to consider in your experiments:

- **Effects at Cytotoxic Concentrations:** Reductions in mitochondrial DNA content and gene expression have been observed in vitro, but typically only at cytotoxic concentrations (≥ 10 μ M).[6][7] This suggests that mitochondrial dysfunction is likely a secondary effect of general cellular toxicity rather than a primary mechanism of action.
- **In Vivo Studies:** Studies in cynomolgus monkeys with pronounced cardiac and renal toxicities at 30 mg/kg/day showed no changes in mitochondrial DNA content or ATP/GTP levels in heart and kidney samples.[6][7]
- **Selective Inhibition:** **BMS-986094** has a weak affinity for inhibiting RNA polymerases, which is a different mechanism from direct mitochondrial DNA polymerase inhibition.[6][7]

Troubleshooting Tip: If you are observing mitochondrial effects, correlate them with cell viability data. Effects that only occur at concentrations that also reduce cell viability are less likely to represent a direct mitochondrial liability.

Q3: We are planning in vivo studies with **BMS-986094**. What are the key toxicities observed in animals, and at what doses?

A3: In vivo studies, particularly in cynomolgus monkeys, have revealed cardiotoxicity and renal toxicity.

- Cynomolgus Monkeys:
 - Oral administration of 15 or 30 mg/kg/day for 3 to 6 weeks resulted in cardiac and renal toxicities.[\[3\]](#)[\[6\]](#)[\[7\]](#)
 - At 30 mg/kg/day, pronounced cardiac and renal toxicities were observed.[\[6\]](#)[\[7\]](#)
 - Decreased left ventricular ejection fraction (LVEF) was noted with long-term treatment.[\[2\]](#)
 - Skeletal muscle injury was also indicated by increased urine myoglobin and serum skeletal troponin I (sTnI).[\[3\]](#)
- Mice:
 - Oral gavage doses of 25 or 150 mg/kg/day for up to 2 weeks were administered to female CD-1 mice.[\[3\]](#)

Q4: What is the proposed mechanism of action for **BMS-986094**'s cardiotoxic effects?

A4: The leading hypothesis for **BMS-986094**-induced cardiotoxicity is the impairment of calcium handling in cardiomyocytes.

- Decreased Calcium Transient: Studies using hiPSC-CMs have demonstrated that **BMS-986094** treatment leads to a decrease in calcium transient.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Inhibition of Calcium-Related Gene Expression: **BMS-986094** has been shown to inhibit the expression of genes related to calcium handling.[\[2\]](#)
- Contractile Dysfunction: The reduction in calcium availability directly impacts the contractile machinery of the cardiomyocytes, leading to the observed decrease in contractility and LVEF.[\[2\]](#)

Quantitative Data Summary

Table 1: In Vitro Effects of **BMS-986094**

Cell Type	Concentration	Duration	Observed Effect	Reference
hiPSC-CMs	0.3–3 μ M	Long-term (min. 4 days)	Induced contraction dysfunction, decreased calcium transient	[1][2]
HepG2, Huh-7	≤ 10 μ M	Up to 19 days	No changes in mitochondrial DNA content	[6][7]
Huh-7	≥ 10 μ M	24 hours	Reduction in MT-ND1 and MT-ND5 mRNA content	[6][8]
hiPSC-CMs	≥ 10 μ M	-	Reduction in MT-ND1, MT-COXII, and POLRMT protein expression	[6]

Table 2: In Vivo Effects of **BMS-986094** in Cynomolgus Monkeys

Dose	Duration	Organ System	Observed Effect	Reference
15 mg/kg/day	3-6 weeks	Cardiovascular	Decreased LVEF, increased urine myoglobin (15.3x in one monkey), increased serum sTnI (2.4–14.2x)	[2] [3]
30 mg/kg/day	3-4 weeks	Cardiovascular, Renal	Pronounced cardiac and renal toxicities, increased urine myoglobin (3.0–114x), increased serum sTnI (2.0–9.3x)	[3] [6] [7]
30 mg/kg/day	3-4 weeks	Mitochondrial	No changes in mitochondrial DNA content or ATP/GTP levels in heart and kidney	[6] [7]

Experimental Protocols

1. Chronic Cardiotoxicity Assessment in hiPSC-CMs

- Objective: To evaluate the long-term effects of **BMS-986094** on cardiomyocyte contractility.
- Methodology:
 - Culture hiPSC-CMs until they form a spontaneously beating syncytium.
 - Treat the cells with varying concentrations of **BMS-986094** (e.g., 0.1 μ M to 10 μ M) or vehicle control.

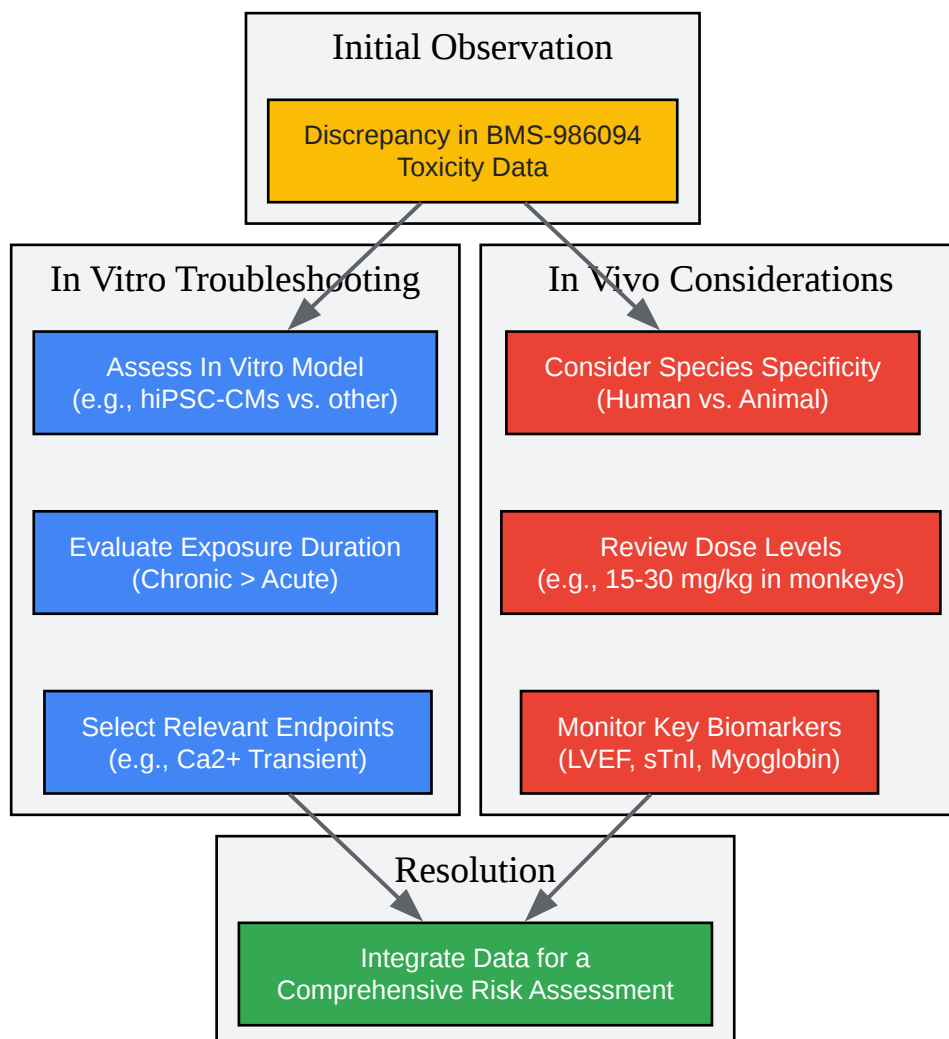
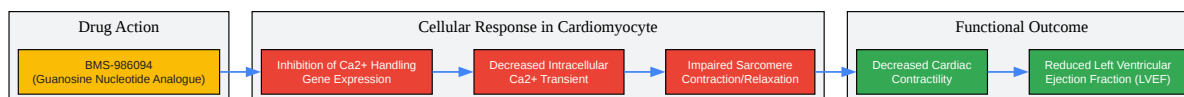
- Continue treatment for a minimum of 4 days, with media changes as required.
 - Record videos of cardiomyocyte beating at multiple time points (e.g., Day 1, Day 4, Day 7).
 - Analyze the videos using motion vector analysis software to quantify parameters such as contraction velocity, relaxation velocity, and beat rate.
 - For mechanistic studies, load a separate set of treated cells with a calcium-sensitive dye (e.g., Fura-2 AM) to measure intracellular calcium transients.
- Reference:[\[1\]](#)[\[2\]](#)

2. In Vivo Toxicity Study in Cynomolgus Monkeys

- Objective: To assess the cardiac, renal, and skeletal muscle toxicity of **BMS-986094** in a non-human primate model.
- Methodology:
 - Acclimate male and female cynomolgus monkeys to the study conditions.
 - Administer **BMS-986094** orally once daily at doses of 15 mg/kg and 30 mg/kg, along with a vehicle control group.
 - Conduct the study for a duration of 3 to 6 weeks.
 - Perform regular cardiovascular monitoring, including electrocardiograms (ECG) and echocardiograms to measure LVEF.
 - Collect blood and urine samples at baseline and throughout the study to measure biomarkers of kidney function (e.g., creatinine, BUN) and muscle injury (e.g., serum sTnl, urine myoglobin).
 - At the end of the study, perform a necropsy and collect heart, kidney, and skeletal muscle tissues for histopathological examination.

- For mitochondrial analysis, fresh tissue samples can be used to assess mitochondrial respiration and quantify mitochondrial DNA content and ATP/GTP levels.
- Reference:[3][6][7]

Visualizations



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